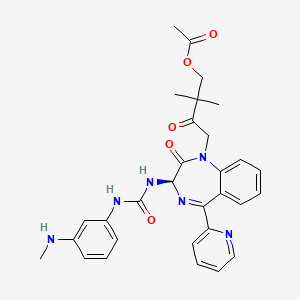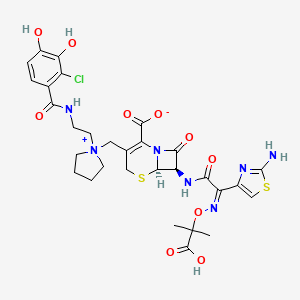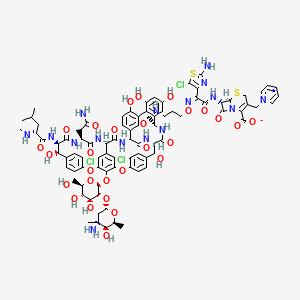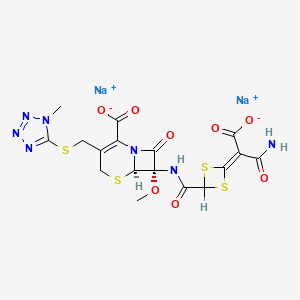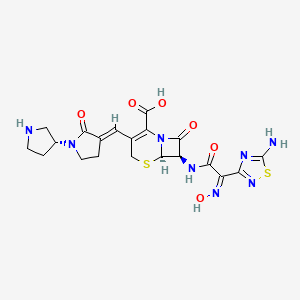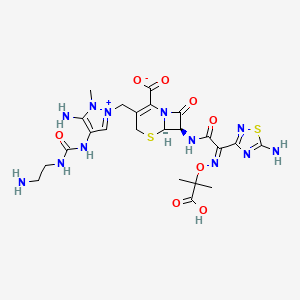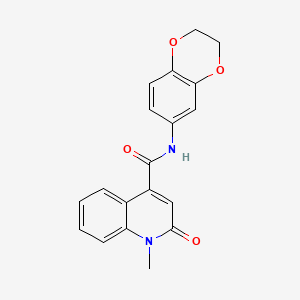
Chmfl-abl-053
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHMFL-ABL-053 (also known as Compound 18a) is a potent, selective, and orally available inhibitor of BCR-ABL, SRC, and p38 kinase . It has IC50 values of 70, 90, and 62 nM against ABL1, SRC, and p38, respectively . It has been shown to inhibit the proliferation of Chronic Myeloid Leukemia (CML) cell lines .
Synthesis Analysis
The synthesis of CHMFL-ABL-053 involves the conjugation of the compound to an amphiphilic polymer and subsequent self-assembly into a nanoparticle with high loading . This process greatly improves its solubility and drastically extends its circulation half-life .Molecular Structure Analysis
The molecular formula of CHMFL-ABL-053 is C28H26F3N7O2 . Its exact mass is 549.21 and its molecular weight is 549.558 .Chemical Reactions Analysis
CHMFL-ABL-053 has been shown to inhibit the proliferation of CML cell lines with GI50 of 14, 25, and 16 nM against K562, KU812, and MEG-01, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of CHMFL-ABL-053 are as follows: it has a molecular weight of 549.55 and a molecular formula of C28H26F3N7O2 .Wissenschaftliche Forschungsanwendungen
Potent BCR-ABL Inhibitor for Chronic Myeloid Leukemia : CHMFL-ABL-053 was identified as a highly potent and selective inhibitor of the BCR-ABL kinase, showing significant suppression of BCR-ABL autophosphorylation and downstream mediators. It inhibited the proliferation of CML cell lines and demonstrated promising pharmacokinetic properties in rats, suggesting potential as a therapeutic agent for CML (Liang et al., 2016).
Targeted Drug Delivery for Cancer Therapy : A nano-in-nano delivery system (NC@Lipo) was developed for the targeted delivery of hydrophobic drugs like CHMFL-ABL-053. This system, which combines drug nanocrystals and liposomes, showed high drug loading, better stability, and improved antitumor efficacy in vivo, highlighting the potential for efficient cancer therapy (Liang et al., 2021).
BCR-ABL Inhibitor CHMFL-074 : Related research on CHMFL-074, a similar compound to CHMFL-ABL-053, demonstrated its effectiveness against both native and mutant forms of BCR-ABL kinase, further reinforcing the potential of these compounds in treating CML (Liu et al., 2016).
Inhibitor CHMFL-ABL-039 for CML : Another compound, CHMFL-ABL-039, showed effectiveness against both native and Imatinib-resistant mutant forms of BCR-ABL kinase, underscoring the broader applicability of these inhibitors in precision medicine for CML (Wu et al., 2019).
ABL/c-KIT Dual Kinase Inhibitor CHMFL-ABL/KIT-155 : CHMFL-ABL/KIT-155, another related compound, inhibited both ABL and c-KIT kinases and showed potential in treating cancers driven by these kinases (Wang et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-amino-4-methylanilino)-4-(methylamino)-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N7O2/c1-15-7-9-19(12-22(15)32)36-27-34-14-21(24(33-3)38-27)26(40)37-23-13-20(10-8-16(23)2)35-25(39)17-5-4-6-18(11-17)28(29,30)31/h4-14H,32H2,1-3H3,(H,35,39)(H,37,40)(H2,33,34,36,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMFPDCIAWSZFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)

